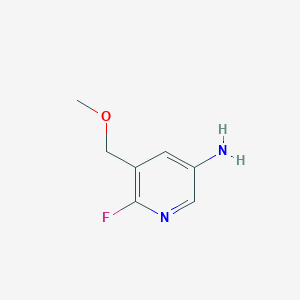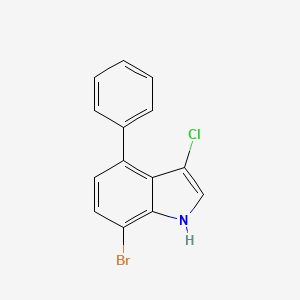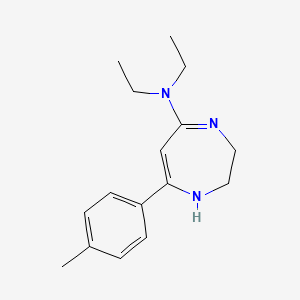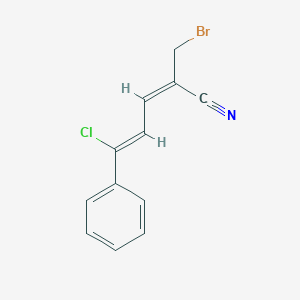
C28H30Cl2N2O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Summenformel C28H30Cl2N2O3 ist ein komplexes organisches Molekül. Es ist bekannt für seine vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Die Struktur dieser Verbindung umfasst 28 Kohlenstoffatome, 30 Wasserstoffatome, 2 Chloratome, 2 Stickstoffatome und 3 Sauerstoffatome .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von C28H30Cl2N2O3 umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Die Herstellungsmethoden beinhalten typischerweise die Verwendung spezifischer Reagenzien und kontrollierter Reaktionsbedingungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von C28H30Cl2N2O3 setzt häufig großtechnische Synthesetechniken ein, die auf Effizienz und Wirtschaftlichkeit optimiert sind. Diese Methoden können die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um konstante Reaktionsbedingungen und einen hohen Durchsatz zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C28H30Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of This compound often employs large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Arten von Reaktionen
C28H30Cl2N2O3: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von C28H30Cl2N2O3 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von C28H30Cl2N2O3 gebildet werden, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen erzeugen, während Reduktionsreaktionen Verbindungen mit erhöhtem Wasserstoffgehalt ergeben können .
Wissenschaftliche Forschungsanwendungen
C28H30Cl2N2O3: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen und als Standardverbindung für analytische Techniken verwendet.
Biologie: Es wird in Studien zu zellulären Prozessen und molekularen Wechselwirkungen eingesetzt.
Medizin: Es hat potenzielle therapeutische Anwendungen und wird auf seine Auswirkungen auf biologische Systeme untersucht.
Industrie: Es wird bei der Herstellung von Spezialmaterialien und als Zwischenprodukt bei der Synthese anderer komplexer Verbindungen verwendet
Wirkmechanismus
Der Wirkmechanismus von C28H30Cl2N2O3 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen physiologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of C28H30Cl2N2O3 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Eigenschaften
Molekularformel |
C28H30Cl2N2O3 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one;dihydrochloride |
InChI |
InChI=1S/C28H28N2O3.2ClH/c31-26-12-11-23-24(21-9-5-2-6-10-21)17-27(32)33-28(23)25(26)18-29-22-13-15-30(16-14-22)19-20-7-3-1-4-8-20;;/h1-12,17,22,29,31H,13-16,18-19H2;2*1H |
InChI-Schlüssel |
POPICUHRDCYWDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)CC5=CC=CC=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)


![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)



![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)


